molecular formula C13H19FN2O3S B1649104 N-tert-butyl-5-(dimethylsulfamoyl)-2-fluorobenzamide

N-tert-butyl-5-(dimethylsulfamoyl)-2-fluorobenzamide

Cat. No.: B1649104
M. Wt: 302.37 g/mol
InChI Key: FFCNGDUXTMZMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-5-(dimethylsulfamoyl)-2-fluorobenzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-5-(dimethylsulfamoyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorobenzamide Core: The initial step involves the synthesis of the 2-fluorobenzamide core through the reaction of 2-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Dimethylsulfamoyl Group:

    Addition of the Tert-butyl Group: The final step involves the alkylation of the amide nitrogen with tert-butyl bromide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5-(dimethylsulfamoyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-tert-butyl-5-(dimethylsulfamoyl)-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-5-(dimethylsulfamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • n-(Tert-butyl)-4-(n,n-dimethylsulfamoyl)-2-fluorobenzamide
  • n-(Tert-butyl)-5-(n,n-dimethylsulfamoyl)-3-fluorobenzamide
  • n-(Tert-butyl)-5-(n,n-dimethylsulfamoyl)-2-chlorobenzamide

Uniqueness

N-tert-butyl-5-(dimethylsulfamoyl)-2-fluorobenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom at the 2-position of the benzamide ring enhances its stability and reactivity compared to similar compounds with different substitution patterns.

Properties

Molecular Formula

C13H19FN2O3S

Molecular Weight

302.37 g/mol

IUPAC Name

N-tert-butyl-5-(dimethylsulfamoyl)-2-fluorobenzamide

InChI

InChI=1S/C13H19FN2O3S/c1-13(2,3)15-12(17)10-8-9(6-7-11(10)14)20(18,19)16(4)5/h6-8H,1-5H3,(H,15,17)

InChI Key

FFCNGDUXTMZMIZ-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)F

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)F

Origin of Product

United States

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